Alliin (S-Allyl-L-cysteine sulfoxide, CAS: 17795-26-5) is a naturally occurring, water-soluble, and odorless organosulfur compound that serves as the direct biochemical precursor to allicin [1]. In procurement and industrial research, alliin is highly valued because it captures the therapeutic and biochemical potential of the active thiosulfinates found in Allium species without the severe chemical instability associated with those downstream products [2]. As a stable solid, alliin allows researchers and formulators to precisely control the generation of reactive sulfur species, making it an essential reference standard, enzyme substrate, and prodrug candidate for cardiovascular, antimicrobial, and antioxidant research workflows.
Generic substitution in the allicin pathway fails due to extreme differences in chemical stability and enzymatic reactivity [1]. Procuring pure allicin is practically impossible for long-term studies because it is a highly reactive, volatile thiosulfinate that degrades rapidly upon extraction, with its half-life measured in hours or days depending on the solvent. Conversely, substituting alliin with the more common and stable S-allyl-L-cysteine (SAC) fails because SAC lacks the critical sulfoxide moiety; therefore, it is completely unreactive with the enzyme alliinase and cannot generate allicin [2]. Furthermore, relying on crude garlic extracts introduces unacceptable batch-to-batch variability and risks premature degradation if trace moisture activates endogenous alliinase, making pure alliin the only viable choice for reproducible, controlled-release applications.
Alliin provides exceptional storage and handling stability compared to its active metabolite, allicin. While alliin remains stable for months in aqueous solutions and years as a lyophilized solid, allicin degrades rapidly. Quantitative studies demonstrate that allicin has a half-life of less than 11.5 days in water at room temperature and approximately 50 minutes in blood plasma [1]. This rapid degradation makes direct procurement of allicin impractical for reproducible research.
| Evidence Dimension | Chemical half-life in aqueous and physiological media |
| Target Compound Data | Alliin: Stable for >12 months (solid) and highly stable in aqueous solution |
| Comparator Or Baseline | Allicin: <11.5 days in water; ~50 minutes in blood plasma |
| Quantified Difference | Orders of magnitude greater stability for Alliin, preventing premature degradation |
| Conditions | Room temperature water and human blood plasma fractions |
Eliminates the cold-chain and degradation risks associated with reactive thiosulfinates, ensuring consistent dosing across long-term studies.
Despite its stability, alliin can be rapidly and quantitatively converted to the reactive thiosulfinate allicin on demand. When exposed to the enzyme alliinase, the conversion of alliin to allicin is fast and complete, taking less than 10 seconds in raw garlic matrices at 23°C and approximately 0.3 minutes at 310 K in controlled assays [1]. This allows researchers to bypass the instability of pre-formulated allicin by generating it precisely at the time of use.
| Evidence Dimension | Time to complete enzymatic conversion |
| Target Compound Data | Alliin + Alliinase: <10 seconds to 0.3 minutes for complete conversion |
| Comparator Or Baseline | Crude extracts: Variable conversion limited by endogenous enzyme degradation |
| Quantified Difference | Near-instantaneous, 100% stoichiometric conversion under controlled conditions |
| Conditions | 23°C to 310 K in aqueous buffer or natural matrix |
Allows researchers to generate exact, known concentrations of fresh allicin immediately prior to biological assays, ensuring accurate molarity.
Alliin is a highly water-soluble, odorless, non-proteinogenic amino acid, making it highly processable for aqueous formulations. In contrast, allicin is a pungent, hydrophobic compound that exhibits extreme instability in non-polar solvents, with a half-life of merely 2 hours in hexane and 0.8 to 3.1 hours in vegetable oils [1]. Procuring alliin allows formulators to work in stable aqueous environments without the need for complex solvent stabilization or odor-masking techniques.
| Evidence Dimension | Solubility and half-life in non-polar/lipid environments |
| Target Compound Data | Alliin: Odorless, highly water-soluble, stable in aqueous media |
| Comparator Or Baseline | Allicin: Pungent, half-life of ~2 hours in hexane and <3.1 hours in oil |
| Quantified Difference | Alliin avoids the rapid non-polar degradation and handling difficulties of allicin |
| Conditions | Formulation in aqueous vs. non-polar/lipid solvents at room temperature |
Enables double-blinded in vivo studies due to the lack of odor and simplifies formulation workflows without requiring complex solvent stabilization.
Buyers often confuse alliin with S-allyl-L-cysteine (SAC), a related but functionally distinct compound. Alliin possesses a critical sulfoxide moiety, making it the exclusive natural substrate for alliinase to produce allyl sulfenic acid and subsequently allicin. SAC lacks this sulfoxide group and yields 0% allicin when exposed to alliinase [1]. For any application requiring thiosulfinate generation, SAC cannot be substituted for alliin.
| Evidence Dimension | Enzymatic reactivity and allicin yield |
| Target Compound Data | Alliin: 100% specific substrate for alliinase to yield allicin |
| Comparator Or Baseline | S-Allyl-L-Cysteine (SAC): 0% reactivity with alliinase |
| Quantified Difference | Absolute difference in biochemical pathway activation (100% vs 0% yield) |
| Conditions | Exposure to alliinase in aqueous buffer |
Prevents critical procurement errors where buyers mistakenly purchase the cheaper SAC expecting it to act as an allicin precursor.
Because pre-formulated allicin degrades rapidly, researchers must generate it fresh. Pure alliin is utilized as a stable precursor in cell culture and antimicrobial assays, where it is co-incubated with alliinase immediately prior to use. This guarantees an exact, known molarity of the reactive thiosulfinate without the confounding variables of degradation byproducts [1].
Alliin is the definitive reference substrate for quantifying alliinase activity. In agricultural biotechnology and quality control, pure alliin is used to calibrate spectrophotometric assays and biosensors designed to measure the pungency and therapeutic potential of different garlic cultivars, relying on its rapid and complete enzymatic conversion [2].
Due to its high water solubility and lack of odor, alliin is ideal for compartmentalized nutraceutical and pharmaceutical formulations. By physically separating stable alliin from alliinase in a two-part capsule or matrix, formulators can design systems that only synthesize the active, pungent allicin upon hydration in the gastrointestinal tract, solving the historical shelf-life limitations of garlic-derived therapeutics [1].
Irritant